6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminopyridine, 4-propoxybenzaldehyde, and a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and tuberculosis.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or enzymes essential for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
2-(4-Propoxyphenyl)imidazo[1,2-a]pyridine: Lacks the chlorine atom at the 6th position.
6-Chloro-2-phenylimidazo[1,2-a]pyridine: Lacks the propoxy group on the phenyl ring.
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: Has a methoxy group instead of a propoxy group
Uniqueness
6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both the chlorine atom and the propoxyphenyl group, which confer specific chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C16H15ClN2O |
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Molecular Weight |
286.75 g/mol |
IUPAC Name |
6-chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H15ClN2O/c1-2-9-20-14-6-3-12(4-7-14)15-11-19-10-13(17)5-8-16(19)18-15/h3-8,10-11H,2,9H2,1H3 |
InChI Key |
BPIAEDNZOVPHPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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